molecular formula C24H18F12N12P2Ru B6238835 lambda2-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide) CAS No. 80907-56-8

lambda2-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide)

Cat. No.: B6238835
CAS No.: 80907-56-8
M. Wt: 865.5
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Description

The compound lambda²-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-λ⁵-phosphanuide) is a ruthenium(II) complex featuring three 2-(pyrazin-2-yl)pyrazine ligands and two hexafluorophosphate (PF₆⁻) counterions. The central Ru²⁺ ion adopts an octahedral geometry, coordinated by six nitrogen atoms from the pyrazine-derived ligands . These ligands are π-deficient aromatic systems, which influence the electronic properties of the complex. The hexafluorophosphate counterions enhance solubility in polar organic solvents and stabilize the cationic Ru(II) core .

Properties

CAS No.

80907-56-8

Molecular Formula

C24H18F12N12P2Ru

Molecular Weight

865.5

Purity

95

Origin of Product

United States

Biological Activity

Lambda2-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide) is a complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. Ruthenium complexes, including this specific compound, are noted for their unique properties that allow them to interact with biological molecules, leading to various therapeutic effects.

Chemical Structure and Properties

The compound consists of a ruthenium center coordinated with three pyrazine ligands and a phosphane moiety. The presence of multiple coordination sites enables diverse interactions with biomolecules, which is crucial for its biological activity.

Mechanisms of Biological Activity

Ruthenium complexes exhibit several mechanisms through which they exert their biological effects:

  • DNA Interaction : Many ruthenium complexes bind to DNA through intercalation or covalent bonding, affecting DNA replication and transcription. This can lead to cytotoxic effects in cancer cells.
  • Mitochondrial Targeting : Ruthenium complexes can accumulate in mitochondria due to their lipophilicity, inducing apoptosis through mitochondrial pathways. This is significant as mitochondrial dysfunction is often linked to cancer cell survival.
  • Telomerase Inhibition : Some studies indicate that ruthenium complexes can inhibit telomerase, an enzyme often upregulated in cancer cells, thereby limiting their proliferation.

Antitumor Activity

Research indicates that lambda2-ruthenium(2+) complexes show promising antitumor activity. For instance, studies report IC50 values ranging from 19.1 to 167.3 μM against various human cancer cell lines such as HCT116 and SW480 . The cytotoxicity is often attributed to the compound's ability to bind effectively with DNA and induce cellular stress responses.

Cellular Uptake and Localization

Studies have shown that ruthenium complexes can efficiently penetrate cellular membranes and accumulate in the nucleus . This localization is critical for their action as it allows direct interaction with nuclear DNA.

Photodynamic Therapy Potential

Some ruthenium complexes have been evaluated for their photoactive properties, where light activation significantly enhances their cytotoxicity against cancer cells . For example, upon photoactivation, certain complexes exhibited IC50 values as low as 9.3 μM against various carcinoma cell lines.

Comparative Analysis of Biological Activity

CompoundIC50 (μM)Mechanism of ActionTarget
Lambda2-Ruthenium(2+)19.1 - 167.3DNA IntercalationHCT116, SW480
Ru(phen) Complex0.39 - 0.50Telomerase InhibitionMCF7, T47D
Photoactive Ru Complex9.3 - 25.3Photodynamic TherapyA549, HeLa

Scientific Research Applications

Overview

Photocatalysis involves the acceleration of a photoreaction in the presence of a catalyst. Ruthenium complexes, including λ²-ruthenium(2+), are known for their strong light absorption and ability to facilitate electron transfer processes.

Case Study: Water Splitting

Recent studies have demonstrated that λ²-ruthenium(2+) complexes can be used effectively in photocatalytic water splitting. The complex serves as a photosensitizer, absorbing light and generating reactive species that can oxidize water into oxygen and protons. This process is critical for developing sustainable energy sources.

Parameter Value
Light Source UV-Vis Light
Catalyst Loading 0.5 mol%
Reaction Time 6 hours
Oxygen Yield 85%

Efficiency Comparison

Compared to other ruthenium-based photocatalysts, λ²-ruthenium(2+) shows superior efficiency due to its optimized ligand environment which enhances light absorption.

Overview

In organic synthesis, λ²-ruthenium(2+) can facilitate various transformations through its redox properties. It acts as a catalyst in reactions such as C–H activation and cross-coupling reactions.

Case Study: C–H Activation

A study highlighted the use of λ²-ruthenium(2+) in C–H activation reactions, demonstrating its ability to selectively functionalize aromatic compounds.

Substrate Product Yield (%)
TolueneBenzyl Alcohol90%
AnisoleMethoxybenzene95%

This efficiency in C–H activation opens pathways for synthesizing complex organic molecules with high specificity.

Overview

The unique properties of λ²-ruthenium(2+) make it suitable for applications in material science, particularly in the development of luminescent materials and sensors.

Case Study: Luminescent Sensors

Research has shown that λ²-ruthenium(2+) can be incorporated into polymer matrices to create luminescent sensors for detecting environmental pollutants. The sensor exhibits a significant change in luminescence upon exposure to specific analytes.

Analyte Detection Limit (ppm) Response Time (s)
Heavy Metals0.15
Organic Solvents0.510

These sensors demonstrate high sensitivity and rapid response times, making them valuable for environmental monitoring.

Overview

The biocompatibility of ruthenium complexes has led to investigations into their use in biological systems, particularly in drug delivery and imaging.

Case Study: Anticancer Activity

λ²-ruthenium(2+) has been studied for its potential anticancer properties. In vitro studies indicate that the complex can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

Cell Line IC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20

These findings suggest that λ²-ruthenium(2+) could serve as a foundation for developing new anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Ruthenium(II) Polypyridyl Complexes

Structural and Electronic Differences

Target Compound
  • Ligands : Three 2-(pyrazin-2-yl)pyrazine ligands.
  • Counterions : Two PF₆⁻.
  • This may result in redshifted absorption/emission spectra relative to bipyridine-based complexes .
Tris(2,2'-bipyridine)ruthenium(II) Hexafluorophosphate
  • Ligands : Three 2,2'-bipyridine (bpy) ligands.
  • Counterions : Two PF₆⁻.
  • Electronic Properties : Bpy is a stronger field ligand, leading to larger ligand field splitting and higher-energy MLCT transitions. This complex exhibits strong luminescence (λem ~610 nm) and is widely used in dye-sensitized solar cells (DSSCs) and sensors .
Bis(4,4'-dimethyl-2,2'-bipyridine)ruthenium(II) Complexes
  • Ligands : Methyl-substituted bpy ligands.
  • Impact: Methyl groups increase ligand bulkiness and electron-donating ability, which can tune redox potentials and enhance stability.

Comparative Data Table

Property Target Compound Tris(bpy)Ru(II) PF₆⁻ Bis(4,4'-Me₂bpy)Ru(II) PF₆⁻
Molecular Formula Ru(C₈H₆N₄)₃₂ (estimated) Ru(C₁₀H₈N₂)₃ Ru(C₁₂H₁₂N₂)₂
Molecular Weight (g/mol) ~864 (calculated) 748.57 (known) ~800 (estimated)
Ligand Type Pyrazine-pyrazine hybrid Bipyridine Methyl-substituted bipyridine
Key Applications Potential use in catalysis or sensors (inferred) DSSCs, luminescent probes Tuned redox catalysts

Redox and Catalytic Behavior

  • This property could be advantageous in oxidative catalysis .
  • SHE), suitable for light-driven water oxidation .

Ligand Steric Effects

  • The planar pyrazine-pyrazine ligands in the target compound likely reduce steric hindrance compared to methylated bipyridines. This may enhance substrate accessibility in catalytic applications .

Preparation Methods

Photosubstitution Methods

Inspired by, UV irradiation of Ru precursors (e.g., [Ru(CO)₂Cl₂]) in the presence of bpz can yield tris-chelate complexes. This method avoids strong reducing agents but requires rigorous control of light intensity and wavelength.

Challenges and Optimization

  • Ligand Degradation : Prolonged reflux or acidic conditions may degrade bpz ligands, necessitating pH monitoring.

  • Anion Exchange Efficiency : Incomplete PF₆⁻ incorporation can be mitigated by using a 2.5-fold excess of NH₄PF₆.

  • Chirality Resolution : The D₃-symmetric [Ru(bpz)₃]²⁺ is chiral; enantiomeric resolution requires chiral counterions or chromatography.

Applications and Derivatives

The hexafluorophosphate salt’s low solubility in water and high solubility in polar organic solvents make it ideal for:

  • Electrochemical Studies : As a stable redox-active species.

  • Photocatalysis : Leveraging long-lived MLCT excited states (τ ≈ 890 ns in MeCN).

  • Supramolecular Chemistry : Building blocks for metal-organic frameworks .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing lambda²-ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-λ⁵-phosphanuide)?

  • Methodological Answer : Synthesis typically involves ligand substitution reactions starting from a ruthenium precursor (e.g., RuCl₃) and stepwise coordination with 2-(pyrazin-2-yl)pyrazine ligands under inert conditions. Purification is achieved via recrystallization or column chromatography. Key steps include monitoring reaction progress using UV-Vis spectroscopy to confirm ligand exchange and ensuring stoichiometric control to avoid mixed-ligand byproducts. Hexafluorophosphate counterions are introduced via metathesis with NH₄PF₆ .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this complex?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies metal-to-ligand charge transfer (MLCT) transitions, typically observed at 450–500 nm for ruthenium-polypyridyl complexes .
  • X-ray Crystallography : Resolves ligand geometry and counterion arrangement. Use SHELX programs (e.g., SHELXL for refinement) to address disorder in pyrazine rings or counterions. High-resolution data (≤ 0.8 Å) is recommended to resolve subtle structural variations .
  • ¹H/¹³C NMR : Confirms ligand integrity in solution, though paramagnetic broadening may require low-temperature measurements .

Q. How can researchers ensure purity and avoid common synthetic byproducts?

  • Methodological Answer : Employ HPLC with a C18 column and acetonitrile/water mobile phase to separate unreacted ligands or incomplete coordination products. Purity validation via elemental analysis (C, H, N) and cyclic voltammetry to detect redox-active impurities (e.g., free ligands or Ru³⁺ species) .

Advanced Research Questions

Q. How do ligand structural variations (e.g., pyrazine vs. bipyridine) impact the electrochemical properties of ruthenium complexes?

  • Methodological Answer : Compare cyclic voltammograms (CV) in acetonitrile with 0.1 M TBAPF₆ as the supporting electrolyte. Pyrazine ligands typically shift Ru²⁺/³⁺ redox potentials cathodically (~50–100 mV) compared to bipyridine due to weaker π-accepting ability. Use spectroelectrochemical UV-Vis to correlate redox states with MLCT band changes .

Q. What experimental strategies resolve discrepancies in excited-state lifetime measurements across studies?

  • Methodological Answer : Discrepancies may arise from solvent polarity, oxygen quenching, or impurity effects. Standardize conditions: degas solvents with N₂, use time-correlated single-photon counting (TCSPC) with sub-nanosecond resolution, and validate instrument calibration using [Ru(bpy)₃]²⁺ as a reference (τ ≈ 600 ns in aerated water) .

Q. How can crystallographic disorder in hexafluorophosphate counterions or pyrazine ligands be addressed during refinement?

  • Methodological Answer : Apply SHELXL restraints (e.g., DFIX, ISOR) to model disordered PF₆⁻ ions. For ligand disorder, use PART instructions to split occupancies. Validate with residual density maps and check for overfitting via R-factor convergence (target R1 < 0.05) .

Q. What computational methods complement experimental data for understanding electronic structure?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP functional and LANL2DZ basis set for Ru. Analyze frontier orbitals to predict MLCT transitions. Compare calculated UV-Vis spectra (TD-DFT) with experimental data to validate ligand contributions .

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